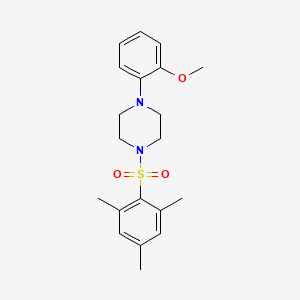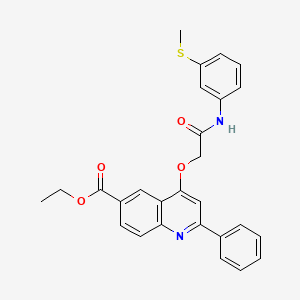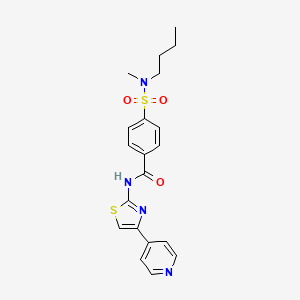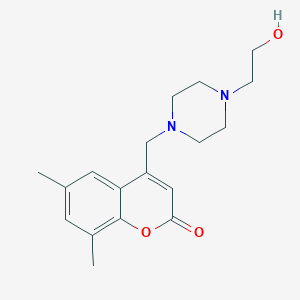
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, also known as PMSF, is a chemical compound commonly used in scientific research. It is a potent inhibitor of serine proteases and is commonly used in the purification of proteins.
Scientific Research Applications
The compound 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, due to its complex chemical structure, may find potential applications in various fields of scientific research, including medicinal chemistry, environmental science, and materials science. While direct studies on this specific compound were not identified, insights can be drawn from related research areas and compounds with similar functional groups or structural features.
Medicinal Chemistry and Biological Activity
Research on similar compounds, such as 8-Hydroxyquinolines, has shown significant biological activities, making them a focal point in medicinal chemistry for developing broad-spectrum drug molecules targeting various diseases including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). The study of Schiff base, hydrazone, and oxime derivatives of curcumin also highlights the enhancement of medicinal properties through structural modification, indicating potential routes for enhancing the biological activities of this compound (Omidi & Kakanejadifard, 2020).
Environmental Impact and Analysis
The occurrence and behavior of parabens, which share structural similarities with the compound , in aquatic environments have been extensively studied. These studies reveal the persistence and ubiquity of such compounds in water bodies, raising concerns about their environmental impact and the need for monitoring their fate (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Research into the functionalization of surfaces and the development of novel materials often explores the use of complex organic molecules. For instance, advancements in conducting polymers, like Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrate the potential for organic molecules in creating high-performance materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015). The structural features and functionalities of this compound may similarly contribute to material science research, particularly in the development of novel organic semiconductors or coatings.
Properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h7,17H,4-6H2,1-3H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFCYIGGRHIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)




![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)
